molecular formula C15H22N2 B12624513 1,7-Diazaspiro[4.4]nonane,7-[(1S)-1-phenylethyl]-,(5R)-

1,7-Diazaspiro[4.4]nonane,7-[(1S)-1-phenylethyl]-,(5R)-

Cat. No.: B12624513
M. Wt: 230.35 g/mol
InChI Key: UNNZMQCLCNEIDY-DZGCQCFKSA-N
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Description

1,7-Diazaspiro[44]nonane,7-[(1S)-1-phenylethyl]-,(5R)- is an organic compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro junction where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Diazaspiro[4.4]nonane,7-[(1S)-1-phenylethyl]-,(5R)- typically involves the reaction of a suitable precursor with a nucleophile under controlled conditions. One common method involves the nucleophilic substitution of a ketone with a secondary amine, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,7-Diazaspiro[4.4]nonane,7-[(1S)-1-phenylethyl]-,(5R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction can produce an alcohol.

Scientific Research Applications

1,7-Diazaspiro[4.4]nonane,7-[(1S)-1-phenylethyl]-,(5R)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,7-Diazaspiro[4.4]nonane,7-[(1S)-1-phenylethyl]-,(5R)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 1,7-Diazaspiro[4.4]nonane,7-[(1R)-1-phenylethyl]-,(5R)-
  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
  • 1,7-Diazaspiro[4.4]nonan-6-one hydrochloride

Uniqueness

1,7-Diazaspiro[4.4]nonane,7-[(1S)-1-phenylethyl]-,(5R)- is unique due to its specific stereochemistry and the presence of the spirocyclic structure. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

(5R)-7-[(1S)-1-phenylethyl]-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C15H22N2/c1-13(14-6-3-2-4-7-14)17-11-9-15(12-17)8-5-10-16-15/h2-4,6-7,13,16H,5,8-12H2,1H3/t13-,15+/m0/s1

InChI Key

UNNZMQCLCNEIDY-DZGCQCFKSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2CC[C@@]3(C2)CCCN3

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC3(C2)CCCN3

Origin of Product

United States

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